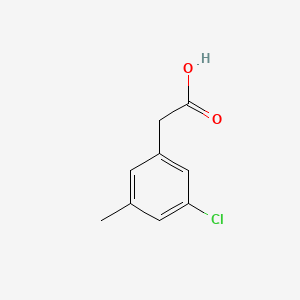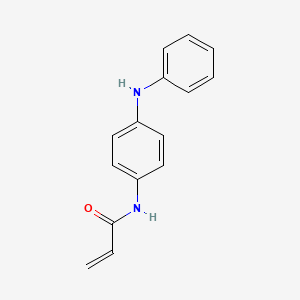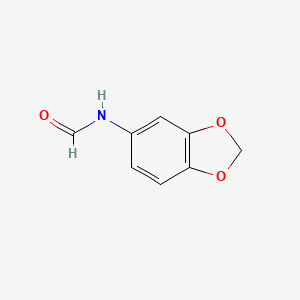![molecular formula C12H16N2O2 B6613783 tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 370880-83-4](/img/structure/B6613783.png)
tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate (TBCP) is a cyclic organic compound that has been used in various scientific research applications due to its unique properties. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 111-113 °C. TBCP is a relatively new compound that has been gaining interest in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has also been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is still under investigation. However, it is believed that tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. In addition, tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate may also act as an inhibitor of the enzyme topoisomerase II, which is responsible for the replication of DNA in cancer cells.
Biochemical and Physiological Effects
tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has been shown to possess anti-inflammatory and anti-cancer properties. In vitro studies have shown that tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. In addition, tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has been shown to possess anti-inflammatory and anti-cancer properties, making it an attractive target for further research. However, there are some limitations to using tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate in laboratory experiments. For example, tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is insoluble in water, making it difficult to dissolve in aqueous solutions. In addition, the exact mechanism of action of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is still under investigation, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential applications of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate are still being explored. Some possible future directions for research include investigating the effects of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate on other diseases and disorders, such as autoimmune diseases and neurological disorders; exploring the potential of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate as an anti-microbial agent; and further investigating the mechanism of action of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate. Additionally, further research into the synthesis of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives may lead to the development of more potent and selective compounds. Finally, further research into the pharmacokinetics and pharmacodynamics of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate may lead to the development of more effective drug delivery systems.
Synthesemethoden
Tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can be synthesized in several ways. The most common method is a two-step synthesis involving the reaction of 1,3-diaryl-2-propen-1-ones with tert-butyl isocyanide and subsequent cyclization of the resulting tert-butyl isocyanide derivative. This method has been used to synthesize a variety of substituted tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives. Other methods for the synthesis of tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate include a one-step synthesis involving the reaction of 1,3-diaryl-2-propen-1-ones with tert-butyl isocyanate and a two-step synthesis involving the reaction of 1,3-diaryl-2-propen-1-ones with tert-butyl isocyanate followed by a cyclization reaction.
Eigenschaften
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWLLXWCAVZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)


![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)






